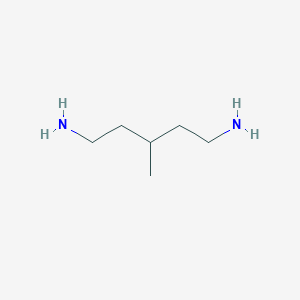

3-Methylpentane-1,5-diamine

Description

Properties

IUPAC Name |

3-methylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2-4-7)3-5-8/h6H,2-5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSUFIIJYXMJQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563642 | |

| Record name | 3-Methylpentane-1,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123952-70-5 | |

| Record name | 3-Methylpentane-1,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Methylpentane-1,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentane-1,5-diamine, also known as 2-methyl-1,5-pentanediamine, is a branched-chain aliphatic diamine with the chemical formula C₆H₁₆N₂. It is a colorless liquid at room temperature and is recognized for its utility as a building block in the synthesis of polyamides, as a curing agent for epoxy resins, and in various other industrial applications. Its unique branched structure imparts distinct properties to the polymers and materials derived from it. This guide provides a comprehensive overview of the core physicochemical properties of 3-Methylpentane-1,5-diamine, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The key physicochemical properties of 3-Methylpentane-1,5-diamine are summarized in the tables below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical processes.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₆H₁₆N₂ |

| Molecular Weight | 116.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 192-193 °C |

| Melting Point | -7.15 °C (estimate) |

| Density | 0.86 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.459 |

Table 2: Solubility and Partition Coefficient

| Property | Value |

| Solubility in Water | Miscible |

| logP (Octanol/Water Partition Coefficient) | -0.14 (estimate) |

Table 3: Thermodynamic and Safety Properties

| Property | Value |

| Vapor Pressure | 130 mmHg at 135 °C |

| Flash Point | 83 °C (closed cup) |

| pKa₁ | 10.0 |

| pKa₂ | 11.2 |

Synthesis of 3-Methylpentane-1,5-diamine

3-Methylpentane-1,5-diamine is primarily synthesized through the catalytic hydrogenation of 2-methylglutaronitrile. This process involves the reduction of the two nitrile groups to primary amine groups.

An In-depth Technical Guide to 3-Methylpentane-1,5-diamine (CAS 123952-70-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth technical information specifically for 3-Methylpentane-1,5-diamine (CAS 123952-70-5) is exceptionally scarce. This guide has been compiled by leveraging data from structurally similar compounds, such as 2-Methylpentane-1,5-diamine, and general principles of organic chemistry. All data presented for the target compound should be considered predictive and requires experimental verification.

Introduction

3-Methylpentane-1,5-diamine, with the CAS registry number 123952-70-5, is a methylated aliphatic diamine.[1] Its structure, featuring a methyl group on the central carbon of a pentane (B18724) backbone with terminal amino groups, suggests its potential utility as a building block in organic synthesis, particularly in the development of polymers and pharmaceutical agents. The presence of primary amine functionalities provides reactive sites for a variety of chemical transformations, while the methyl group can influence the compound's physical properties and stereochemistry. This guide aims to provide a comprehensive overview of its known and predicted characteristics.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 123952-70-5 | [1] |

| Molecular Formula | C6H16N2 | [1] |

| Molecular Weight | 116.21 g/mol | [1] |

| Synonyms | 1,5-Diamino-3-methylpentane, 3-methyl-1,5-pentanediamine | [1] |

| Predicted Boiling Point | ~190-200 °C | Analog Est. |

| Predicted Density | ~0.85-0.90 g/mL | Analog Est. |

| Predicted Solubility | Soluble in water and polar organic solvents | General Principle |

Synthesis

A specific, detailed experimental protocol for the synthesis of 3-Methylpentane-1,5-diamine is not documented in readily accessible literature. However, a plausible synthetic route can be inferred from general methodologies for the preparation of aliphatic diamines. One common approach involves the reductive amination of a corresponding dicarbonyl compound or the reduction of a dinitrile.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of 3-Methylpentane-1,5-diamine.

General Experimental Protocol (Inferred)

-

Reaction Setup: A solution of 3-methylglutaraldehyde in an appropriate solvent (e.g., ethanol) is placed in a high-pressure reactor.

-

Amination: An excess of ammonia (B1221849) is introduced into the reactor.

-

Reduction: A hydrogenation catalyst (e.g., Raney nickel or a palladium-based catalyst) is added. The reactor is pressurized with hydrogen gas.

-

Reaction Conditions: The mixture is heated and stirred for a specified duration to facilitate the reductive amination process.

-

Workup and Purification: After the reaction is complete, the catalyst is filtered off. The solvent and excess ammonia are removed under reduced pressure. The resulting crude product is then purified by distillation to yield 3-Methylpentane-1,5-diamine.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 3-Methylpentane-1,5-diamine has been found in the public domain. The following are predicted spectral characteristics based on its molecular structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the overlapping signals of the methylene (B1212753) protons. Key expected signals include:

-

A doublet for the methyl protons.

-

Multiplets for the methylene protons adjacent to the amine groups.

-

A multiplet for the methine proton.

-

A broad singlet for the amine protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum would likely show four distinct signals corresponding to the four unique carbon environments in the molecule.

Predicted IR Spectrum

The infrared spectrum is expected to show characteristic peaks for:

-

N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹).

-

C-H stretching of the aliphatic chain (around 2850-2960 cm⁻¹).

-

N-H bending of the primary amine groups (around 1590-1650 cm⁻¹).

Applications in Drug Development

While there is no specific information on the use of 3-Methylpentane-1,5-diamine in drug development, aliphatic diamines are important scaffolds and intermediates in medicinal chemistry.

Potential Roles in Medicinal Chemistry

References

Spectroscopic Analysis of 3-Methylpentane-1,5-diamine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methylpentane-1,5-diamine. Due to the limited availability of published experimental data for 3-Methylpentane-1,5-diamine, this document utilizes data from its close structural isomer, 2-methylpentane-1,5-diamine (also known as 1,5-diamino-2-methylpentane), to predict and illustrate the expected spectroscopic characteristics. The structural similarity between these isomers allows for a reliable estimation of the spectral features of 3-Methylpentane-1,5-diamine.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 3-Methylpentane-1,5-diamine, based on experimental data available for its isomer, 2-methylpentane-1,5-diamine.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-Methylpentane-1,5-diamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Predicted) |

| ~2.7 | Triplet | 4H | -CH₂-NH₂ |

| ~1.4 - 1.6 | Multiplet | 3H | -CH₂-CH(CH₃)-CH₂- |

| ~1.2 - 1.4 | Multiplet | 2H | -CH₂-CH₂-NH₂ |

| ~1.1 | Broad Singlet | 4H | -NH₂ |

| ~0.9 | Doublet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methylpentane-1,5-diamine

| Chemical Shift (δ) ppm | Assignment (Predicted) |

| ~45 | -CH₂-NH₂ |

| ~40 | -CH₂-NH₂ |

| ~35 | -CH(CH₃)- |

| ~33 | -CH₂-CH(CH₃)- |

| ~25 | -CH₂-CH₂-NH₂ |

| ~20 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Methylpentane-1,5-diamine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3350 - 3250 | N-H Stretch | Primary Amine |

| 2950 - 2850 | C-H Stretch | Alkane |

| 1650 - 1580 | N-H Bend | Primary Amine |

| 1470 - 1430 | C-H Bend | Alkane |

| 1150 - 1050 | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Methylpentane-1,5-diamine

| m/z | Ion Fragment (Predicted) |

| 116 | [M]⁺ (Molecular Ion) |

| 101 | [M - CH₃]⁺ |

| 86 | [M - 2NH₂]⁺ |

| 72 | [M - CH₂CH₂NH₂]⁺ |

| 44 | [CH₂CH₂NH₂]⁺ |

| 30 | [CH₂NH₂]⁺ (Base Peak)[2] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques, adaptable for the analysis of 3-Methylpentane-1,5-diamine.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 3-Methylpentane-1,5-diamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Optimize the number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-60 ppm).

-

A higher number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As 3-Methylpentane-1,5-diamine is a liquid, it can be analyzed as a thin film. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Impact (EI) ionization. Set the electron energy to a standard value (e.g., 70 eV).

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 10-200).

-

Data Acquisition and Processing: The instrument's software will record the mass spectrum, displaying the relative abundance of different ions as a function of their m/z ratio.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 3-Methylpentane-1,5-diamine.

Logical Relationship of Spectroscopic Data

This diagram shows how the different spectroscopic data types contribute to the final structural determination.

References

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-Methylpentane-1,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methylpentane-1,5-diamine. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the expected spectral characteristics based on established principles of NMR spectroscopy and typical chemical shift ranges for analogous functional groups. This information is intended to serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Methylpentane-1,5-diamine is predicted to exhibit distinct signals corresponding to the non-equivalent protons in its structure. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms and the overall aliphatic environment. The predicted data is summarized in the table below.

| Protons (Label) | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ha | -CH 3 | ~ 0.90 | Doublet | 3H |

| Hb | -CH 2-CH(CH3)- | ~ 1.45 | Multiplet | 2H |

| Hc | -CH (CH3)- | ~ 1.60 | Multiplet | 1H |

| Hd | -CH 2-CH2-NH2 | ~ 1.55 | Multiplet | 2H |

| He | -CH 2-NH2 | ~ 2.70 | Triplet | 4H |

| Hf | -NH 2 | ~ 1.0 - 4.0 | Broad Singlet | 4H |

Note: The chemical shift of the amine protons (Hf) can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. The signal is often broad and may not show clear coupling.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard methodology for the acquisition of a ¹H NMR spectrum for a small organic molecule like 3-Methylpentane-1,5-diamine.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of the 3-Methylpentane-1,5-diamine sample.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The use of a deuterated solvent is crucial to avoid large solvent peaks in the spectrum.[1]

-

For compounds with exchangeable protons like amines, a D₂O shake experiment can be performed. This involves adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shaking, and re-acquiring the spectrum. The signal corresponding to the amine protons will disappear or significantly decrease in intensity, confirming its assignment.[2]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Instrument Parameters:

-

The spectrum should be acquired on a standard NMR spectrometer, for example, a 300 or 400 MHz instrument.

-

The following are typical acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of 0-12 ppm is generally appropriate for most organic molecules.[3]

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or by using an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[1]

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Structural Elucidation and Proton Environments

The structure of 3-Methylpentane-1,5-diamine dictates the number and type of signals observed in its ¹H NMR spectrum. The diagram below illustrates the unique proton environments within the molecule.

Caption: Molecular structure of 3-Methylpentane-1,5-diamine with non-equivalent protons labeled.

Predicted Signal Analysis

-

Ha (Methyl Protons): The three protons of the methyl group are equivalent. They are adjacent to the methine proton (Hc), and therefore, the signal is expected to be a doublet.

-

Hb (Methylene Protons at C2): These two protons are adjacent to the two protons on C1 and the single proton on C3. This complex coupling environment will likely result in a multiplet.

-

Hc (Methine Proton): This single proton is coupled to the protons on C2, C4, and the methyl group (C6). This extensive coupling will result in a complex multiplet.

-

Hd (Methylene Protons at C4): These two protons are adjacent to the methine proton (Hc) and the methylene (B1212753) protons at C5, leading to a multiplet.

-

He (Methylene Protons adjacent to NH₂): The protons on C1 and C5 are chemically equivalent due to the symmetry of the molecule. They are adjacent to the methylene groups at C2 and C4, respectively. The electron-withdrawing effect of the adjacent nitrogen atom will cause these signals to appear further downfield compared to the other methylene groups.[2] The signal is expected to be a triplet due to coupling with the adjacent CH₂ groups.

-

Hf (Amine Protons): The protons on the two amino groups are equivalent. These protons are known to undergo rapid chemical exchange, which often results in a broad singlet that does not show clear coupling to adjacent protons.[2] Their chemical shift is highly variable.[2]

References

- 1. 3-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 3-methylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Video: NMR Spectroscopy Of Amines [jove.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Methylpentane-1,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-methylpentane-1,5-diamine. Due to the absence of readily available experimental spectra in the public domain, this document leverages established principles of 13C NMR spectroscopy and data from analogous compounds to provide reliable predicted values. This guide is intended to assist researchers in the identification, characterization, and quality control of 3-methylpentane-1,5-diamine and related aliphatic diamines.

Predicted 13C NMR Chemical Shifts

The prediction of 13C NMR chemical shifts for 3-methylpentane-1,5-diamine is based on the analysis of substituent effects and comparison with known chemical shifts of similar structural motifs. The structure of 3-methylpentane-1,5-diamine, with its carbon atoms numbered for reference, is shown below:

Table 1: Predicted 13C NMR Chemical Shifts for 3-Methylpentane-1,5-diamine

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 | ~40-45 | Methylene carbon attached to a primary amine group. The electronegative nitrogen atom causes a downfield shift.[1] |

| C2 | ~30-35 | Methylene carbon in an aliphatic chain, beta to an amine group. |

| C3 | ~35-40 | Methine carbon, influenced by the adjacent methyl group and its position within the carbon chain.[2] |

| C4 | ~25-30 | Methylene carbon in an aliphatic chain. |

| C5 | ~10-15 | Terminal methyl carbon in an aliphatic chain.[1] |

| C6 | ~15-20 | Methyl carbon attached to the main chain. |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a standard methodology for the acquisition of a 13C NMR spectrum for 3-methylpentane-1,5-diamine.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of 3-methylpentane-1,5-diamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6). The choice of solvent can influence the chemical shifts.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard, which is set to 0.0 ppm.[2]

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-250 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio, as 13C has a low natural abundance.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Reference the spectrum to the TMS signal at 0.0 ppm.

-

Integrate the signals (note: in standard proton-decoupled 13C NMR, integration is not always reliable for quantification).

-

Perform peak picking to identify the chemical shifts of each signal.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for predicting and interpreting the 13C NMR spectrum of 3-methylpentane-1,5-diamine.

Caption: Logical workflow for 13C NMR analysis.

This guide provides a foundational understanding of the expected 13C NMR characteristics of 3-methylpentane-1,5-diamine. For definitive structural confirmation, it is recommended to acquire an experimental spectrum and utilize additional 2D NMR techniques such as HSQC and HMBC.

References

A Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Methylpentane-1,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpentane-1,5-diamine is a diamine of interest in various chemical and pharmaceutical research areas. Due to its polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging.[1][2] To overcome these challenges, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable derivative suitable for GC-MS analysis.[1][2] This guide outlines a comprehensive proposed method for the derivatization of 3-Methylpentane-1,5-diamine with pentafluoropropionic anhydride (B1165640) (PFPA) followed by GC-MS analysis.

Proposed Analytical Methodology

The proposed method involves a two-step process: derivatization of the primary amine groups followed by GC-MS analysis of the resulting derivative.

Acylation with PFPA is a widely used derivatization technique for amines.[3][4][5] This reaction replaces the active hydrogens on the amine groups with pentafluoropropionyl groups, thereby reducing the polarity and increasing the volatility of the analyte.[1][4]

Reaction:

3-Methylpentane-1,5-diamine reacts with two equivalents of PFPA to form N,N'-(3-methylpentane-1,5-diyl)bis(2,2,3,3,3-pentafluoropropanamide).

Experimental Protocol: Derivatization

-

Sample Preparation: Accurately weigh a known amount of the sample containing 3-Methylpentane-1,5-diamine and dissolve it in a suitable solvent, such as ethyl acetate (B1210297).

-

Reagent Addition: To the sample solution, add a solution of pentafluoropropionic anhydride (PFPA) in ethyl acetate (e.g., a 1:4 v/v mixture).[3][6] An excess of the derivatizing reagent is used to ensure complete reaction. To facilitate the reaction and neutralize the pentafluoropropionic acid byproduct, a catalyst such as triethylamine (B128534) (TEA) or trimethylamine (B31210) (TMA) can be added.[4]

-

Reaction Conditions: Tightly seal the reaction vial and heat it at a controlled temperature (e.g., 65°C) for a specified duration (e.g., 30 minutes) to ensure the reaction goes to completion.[3][7]

-

Work-up: After cooling, the excess reagent and solvent can be evaporated under a gentle stream of nitrogen. The residue is then reconstituted in a suitable solvent (e.g., toluene (B28343) or ethyl acetate) for GC-MS injection.[3][6]

The derivatized sample is then introduced into the GC-MS system for separation and detection.

Table 1: Proposed GC-MS Instrument Parameters

| Parameter | Value |

| Gas Chromatograph (GC) | |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Scan Range | 50 - 600 amu |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Detector | Electron Multiplier |

Data Presentation

The following table summarizes the expected quantitative data for the di-PFP derivative of 3-Methylpentane-1,5-diamine.

Table 2: Predicted Quantitative Data for Derivatized 3-Methylpentane-1,5-diamine

| Parameter | Value |

| Analyte | N,N'-(3-methylpentane-1,5-diyl)bis(2,2,3,3,3-pentafluoropropanamide) |

| Molecular Formula | C₁₂H₁₂F₁₀N₂O₂ |

| Molecular Weight | 406.22 g/mol |

| Hypothetical Retention Time | 10 - 15 minutes (under conditions in Table 1) |

| Predicted Key m/z Fragments | 406 (M+), 244, 162, 119 |

Mandatory Visualizations

Caption: Experimental workflow for the GC-MS analysis of 3-Methylpentane-1,5-diamine.

Caption: Proposed mass fragmentation pathway for derivatized 3-Methylpentane-1,5-diamine.

Conclusion

The proposed methodology of derivatization with pentafluoropropionic anhydride followed by gas chromatography-mass spectrometry provides a robust framework for the qualitative and quantitative analysis of 3-Methylpentane-1,5-diamine. This approach addresses the inherent challenges of analyzing polar diamines by GC-MS and is expected to yield reliable and reproducible results. The provided experimental protocols and predicted data serve as a valuable starting point for researchers in the fields of analytical chemistry, drug development, and materials science to develop and validate a specific method for this compound. Further optimization of the derivatization and GC-MS parameters may be necessary depending on the sample matrix and analytical objectives.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 3-Methylpentane-1,5-diamine

Disclaimer: Publicly available scientific data on 3-Methylpentane-1,5-diamine is exceptionally scarce. This guide synthesizes the limited information available and draws comparisons with its structural isomer, 2-Methylpentane-1,5-diamine, to provide a predictive overview. The experimental protocols and detailed data tables are based on analogous compounds and should be considered theoretical.

Molecular Structure and Identification

3-Methylpentane-1,5-diamine is an organic compound belonging to the diamine family. Its structure consists of a five-carbon pentane (B18724) backbone with amino groups (-NH₂) at positions 1 and 5, and a methyl group (-CH₃) at position 3.

Key Identifiers (Predicted):

| Identifier | Value |

| IUPAC Name | 3-Methylpentane-1,5-diamine |

| Molecular Formula | C₆H₁₆N₂ |

| Molecular Weight | 116.21 g/mol |

| SMILES | CC(CC(N)C)CN |

| InChI | InChI=1S/C6H16N2/c1-6(4-7)2-3-5-8/h6H,2-5,7-8H2,1H3 |

A related compound, 3-methyl-3-nitropentane-1,5-diamine dihydrochloride, has a registered CAS Number of 13155-12-9.[1]

Molecular Structure Diagram:

References

role of 3-Methylpentane-1,5-diamine as a crystallinity disruptor

An In-depth Technical Guide on the Role of 3-Methylpentane-1,5-diamine as a Crystallinity Disruptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crystallinity is a critical determinant of the physical and chemical properties of both polymeric materials and active pharmaceutical ingredients (APIs). For polymers, high crystallinity often imparts rigidity and thermal stability but can compromise solubility and processability. In pharmaceuticals, the crystalline form of a drug profoundly impacts its solubility, dissolution rate, and bioavailability. The strategic disruption of crystalline structures to induce an amorphous state is, therefore, a key technique in both materials science and drug development. This technical guide explores the role of 3-Methylpentane-1,5-diamine, a branched aliphatic diamine, as a potent crystallinity disruptor. We will examine its mechanism of action, its effects on polyamide properties, and its potential, though speculative, applications in pharmaceutical formulations.

Introduction: The Significance of Crystallinity Control

In polymers, long chains can pack together in a highly ordered, regular fashion, forming crystalline lamellae. This crystalline structure is stabilized by intermolecular forces, such as hydrogen bonds in polyamides. While this order enhances mechanical strength and thermal resistance, it often leads to opacity and poor solubility in common solvents, complicating processing.

The introduction of monomers that break the structural regularity of the polymer chain is a well-established strategy to reduce crystallinity. Monomers with side branches, asymmetry, or bulky groups create steric hindrance, preventing the polymer chains from packing closely and forming an ordered lattice. This results in an amorphous or semi-amorphous polymer with significantly different properties, such as enhanced transparency, improved solubility, and a lower melting point.

3-Methylpentane-1,5-diamine (also known as 2-Methylpentane-1,5-diamine or by its trade name Dytek® A) is a C6 aliphatic diamine with a methyl group attached to the carbon chain. This simple structural feature—a pendant methyl group—makes it an effective crystallinity disruptor, particularly in the synthesis of polyamides. Its use leads to amorphous polymers with unique performance characteristics.[1]

Mechanism of Crystallinity Disruption

The efficacy of 3-Methylpentane-1,5-diamine as a crystallinity disruptor stems directly from its branched molecular architecture. To understand its impact, it is useful to compare it with a linear analogue, such as 1,5-pentanediamine (cadaverine).

-

Linear Polyamides: When a linear diamine like 1,5-pentanediamine is polymerized with a linear dicarboxylic acid (e.g., adipic acid to form PA5,6), the resulting polymer chains are regular and symmetrical. This regularity allows the chains to pack closely together, maximizing van der Waals forces and, crucially, enabling the formation of a highly organized network of hydrogen bonds between the amide groups of adjacent chains. This efficient packing and strong intermolecular bonding are the driving forces for high crystallinity.

-

Branched Polyamides: When 3-Methylpentane-1,5-diamine is used, the pendant methyl group acts as a permanent kink in the polymer backbone. This branch introduces significant steric hindrance that physically prevents the polymer chains from aligning in the close, parallel arrangement required for crystal lattice formation.[2][3][4] The disruption of long-range order inhibits the formation of extensive hydrogen bonding networks, resulting in a predominantly amorphous polymer.[1]

References

- 1. 2-Methylpentamethylenediamine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The effect of alkyl side chain length on the formation of two semi-crystalline phases in low band gap conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D0TC00172D [pubs.rsc.org]

- 4. scispace.com [scispace.com]

An In-depth Technical Guide to the Solubility of 3-Methylpentane-1,5-diamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methylpentane-1,5-diamine in organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the qualitative solubility, expected solubility trends based on physicochemical properties, and a detailed experimental protocol for determining solubility.

Introduction to 3-Methylpentane-1,5-diamine

3-Methylpentane-1,5-diamine, also known as 1,5-Diamino-2-methylpentane, is a diamine with the chemical formula C₆H₁₆N₂. Its structure, featuring two primary amine groups and a branched alkyl chain, dictates its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in various fields, including as a building block in organic synthesis, a curing agent for epoxies, and in the development of novel pharmaceuticals.

Physicochemical Properties and Expected Solubility

The solubility of a compound is influenced by its polarity, ability to form hydrogen bonds, and molecular size. 3-Methylpentane-1,5-diamine possesses two polar primary amine (-NH₂) groups, which are capable of acting as both hydrogen bond donors and acceptors. The molecule also has a nonpolar hydrocarbon backbone.

-

In Polar Protic Solvents (e.g., alcohols like methanol, ethanol): The primary amine groups can form strong hydrogen bonds with the hydroxyl groups of protic solvents. Therefore, 3-Methylpentane-1,5-diamine is expected to be readily soluble in these solvents.

-

In Polar Aprotic Solvents (e.g., acetone, dimethylformamide, DMSO): These solvents can act as hydrogen bond acceptors. While the interaction might be weaker than with protic solvents, significant solubility is still expected due to dipole-dipole interactions and hydrogen bonding.

-

In Nonpolar Solvents (e.g., hexane, toluene): The nonpolar alkyl chain of 3-Methylpentane-1,5-diamine will interact favorably with nonpolar solvents through van der Waals forces. While the polar amine groups may reduce solubility compared to a completely nonpolar analogue, it is generally expected that amines are soluble in many common organic solvents.[1] For instance, amines are typically soluble in solvents like diethyl ether and dichloromethane.[1]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Data Not Available | ||

Researchers are encouraged to determine the solubility in their specific solvent systems using the experimental protocol outlined below.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 3-Methylpentane-1,5-diamine in an organic solvent.

Objective: To determine the saturation solubility of 3-Methylpentane-1,5-diamine in a selected organic solvent at a specific temperature.

Materials:

-

3-Methylpentane-1,5-diamine (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Methylpentane-1,5-diamine to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solute is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a well-ventilated oven at a temperature sufficient to evaporate the solvent without degrading the 3-Methylpentane-1,5-diamine. The temperature should be below the boiling point of the diamine but high enough for efficient solvent removal.

-

Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Mass of the solute = (Mass of vial + solute) - (Mass of empty vial)

-

Mass of the solvent = (Mass of vial + solution) - (Mass of vial + solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

-

Consult the Safety Data Sheet (SDS) for 3-Methylpentane-1,5-diamine and the selected solvent for specific handling and disposal instructions.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative data on the solubility of 3-Methylpentane-1,5-diamine in organic solvents is sparse, its chemical structure suggests good solubility in a range of polar and nonpolar organic solvents. For precise applications, it is imperative for researchers to experimentally determine the solubility in their chosen solvent systems. The detailed protocol and workflow provided in this guide offer a robust framework for obtaining reliable and accurate solubility data, facilitating the effective use of 3-Methylpentane-1,5-diamine in research and development.

References

In-Depth Technical Guide: Thermal Stability of 2-Methylpentane-1,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpentane-1,5-diamine (CAS No. 15520-10-2), also known as 2-methylpentamethylenediamine, is a branched-chain aliphatic diamine. It is commercially available under trade names such as Dytek® A. This diamine is utilized as a monomer in the synthesis of polyamides and as a curing agent for epoxy resins.[1] Its branched structure can disrupt crystallinity in polymers, leading to lower melting points and increased flexibility in the final products. Understanding the thermal stability of this compound is critical for its safe handling, storage, and application in various manufacturing processes, particularly those conducted at elevated temperatures.

Physicochemical and Safety Data

A compilation of key physical and safety data for 2-Methylpentane-1,5-diamine is presented in the following table. This information has been gathered from various Safety Data Sheets (SDS) and technical bulletins.

| Property | Value |

| CAS Number | 15520-10-2 |

| IUPAC Name | 2-Methylpentane-1,5-diamine |

| Synonyms | 1,5-Diamino-2-methylpentane, 2-Methylpentamethylenediamine, Dytek® A |

| Molecular Formula | C₆H₁₆N₂ |

| Molecular Weight | 116.20 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 192-193 °C |

| Flash Point | 83 °C (closed cup) |

| Autoignition Temperature | 380 °C |

| Density | 0.86 g/mL at 25 °C |

| Chemical Stability | Stable under standard ambient conditions (room temperature). Strong heating should be avoided. |

| Hazardous Decomposition | Upon thermal decomposition, may release carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2] Some sources state no dangerous decomposition products are known under normal use.[3] |

Thermal Stability Analysis

While specific TGA and DSC data for pure 2-Methylpentane-1,5-diamine are not publicly available, Safety Data Sheets consistently advise avoiding strong heating. The autoignition temperature is reported to be 380°C. In the event of a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be formed.[2]

The lack of precise decomposition onset temperatures from standardized thermal analysis techniques in the public domain suggests that this data may be proprietary or has not been a focus of academic research for the pure compound. However, the thermal behavior of polymers synthesized from 2-Methylpentane-1,5-diamine indicates its stability at typical polymerization temperatures. For instance, polyamides derived from this diamine have been synthesized and processed at temperatures well above 200°C.

Experimental Protocols for Thermal Analysis

For researchers seeking to determine the thermal stability of 2-Methylpentane-1,5-diamine, the following are detailed, generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature, moisture content, and the composition of multi-component systems.

Objective: To determine the onset and peak decomposition temperatures of 2-Methylpentane-1,5-diamine and to quantify any mass loss events.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Place a small, representative sample of 2-Methylpentane-1,5-diamine (typically 5-10 mg) into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C) for a few minutes.

-

Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 500 °C).

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

The onset decomposition temperature is determined from the intersection of the baseline with the tangent of the mass loss curve.

-

The peak decomposition temperature is identified from the peak of the first derivative of the mass loss curve (DTG curve).

-

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy of these transitions.

Objective: To identify any endothermic or exothermic events, such as boiling or decomposition, and to determine their characteristic temperatures and enthalpies.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Place a small sample of 2-Methylpentane-1,5-diamine (typically 2-5 mg) into a hermetically sealed aluminum pan to prevent evaporation. An identical empty sealed pan is used as a reference.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program:

-

Equilibrate the sample at a low starting temperature (e.g., -50 °C).

-

Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature below the expected decomposition temperature to observe boiling, or higher to observe decomposition.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Endothermic peaks represent events like boiling, while exothermic peaks can indicate decomposition or curing reactions.

-

The onset temperature, peak temperature, and enthalpy of each transition are determined from the thermogram.

-

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Thermal Properties of Polymers Incorporating 2-Methylpentane-1,5-diamine

While data on the pure diamine is scarce, its effect on the thermal stability of polymers is documented. When used as a monomer in polyamides, 2-Methylpentane-1,5-diamine contributes to a lower melting point and reduced crystallinity compared to linear diamines like hexamethylenediamine. This is due to the methyl side group disrupting the polymer chain packing.

In epoxy systems, it acts as an effective curing agent. The thermal stability of the resulting cured epoxy is dependent on the overall formulation, but generally, aliphatic amine-cured epoxies exhibit good thermal stability for a wide range of applications.

Conclusion

2-Methylpentane-1,5-diamine is a chemically stable compound under standard conditions. However, it is susceptible to thermal decomposition at elevated temperatures, with an autoignition temperature of 380°C. The lack of publicly available, detailed TGA and DSC data for the pure compound necessitates that researchers and drug development professionals either conduct their own thermal analysis using the protocols outlined in this guide or consult directly with the manufacturer for specific thermal stability information. Understanding the thermal limits of this diamine is crucial for ensuring its safe handling and for optimizing its performance in high-temperature applications. The available data on polymers incorporating this diamine suggests it is stable enough for typical polymerization and curing processes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Isomeric Forms of Methylpentane-1,5-diamine

This technical guide provides a comprehensive overview of the isomeric forms of methylpentane-1,5-diamine, a molecule with relevance in polymer chemistry and as a potential building block in organic synthesis and drug discovery. The introduction of a methyl group to the pentane-1,5-diamine (cadaverine) backbone introduces structural diversity that can significantly influence physicochemical properties, reactivity, and biological activity. Understanding these isomers is critical for their effective application in research and development. The methyl group can modulate properties like lipophilicity, metabolic stability, and molecular conformation, which are key considerations in drug design[1].

Isomeric Forms of Methylpentane-1,5-diamine

The molecular formula for methylpentane-1,5-diamine is C6H16N2. The structural variations arise from the position of the methyl group on the pentane (B18724) backbone or on one of the nitrogen atoms.

Positional Isomers:

-

2-Methylpentane-1,5-diamine: The methyl group is located on the second carbon of the pentane chain. This isomer is chiral and exists as a racemic mixture of two enantiomers, (R)- and (S)-2-methylpentane-1,5-diamine, unless a stereospecific synthesis is employed.

-

3-Methylpentane-1,5-diamine: The methyl group is on the third carbon. This isomer is achiral.

-

N-Methylpentane-1,5-diamine (or N'-methylpentane-1,5-diamine): The methyl group is attached to one of the nitrogen atoms of the diamine. This isomer is also known as N-methylcadaverine[2].

A logical diagram illustrating the relationship between the parent compound and its methylated isomers is shown below.

References

An In-depth Technical Guide to the Health and Safety of Methylpentane-1,5-diamine

Disclaimer: This guide primarily details the health and safety information for 2-Methylpentane-1,5-diamine (CAS RN: 15520-10-2) , also known as 2-Methylpentamethylenediamine. Specific and comprehensive safety data for its isomer, 3-Methylpentane-1,5-diamine, is not widely available in public databases. Due to the structural similarity, the data for the 2-methyl isomer serves as a critical reference for handling and safety procedures. Researchers should handle all isomers with the utmost care, assuming a similar hazard profile in the absence of specific data.

Executive Summary

This technical guide provides a comprehensive overview of the health and safety data for 2-Methylpentane-1,5-diamine, a corrosive and harmful chemical compound. It is intended for researchers, scientists, and professionals in drug development and other fields who may handle this substance. This document consolidates key quantitative data on its physical, chemical, and toxicological properties, outlines standardized experimental protocols for safety assessment, and provides clear visual aids for hazard assessment and personal protection. The information presented is aggregated from various safety data sheets (SDS) and toxicological databases.

Chemical Identification

| Identifier | Value |

| Chemical Name | 2-Methylpentane-1,5-diamine |

| Synonyms | 1,5-Diamino-2-methylpentane, 2-Methyl-1,5-pentanediamine |

| CAS Number | 15520-10-2[1][2][3] |

| Molecular Formula | C₆H₁₆N₂[1][2] |

| Molecular Weight | 116.21 g/mol [1][2] |

| Structure | A colorless to light yellow liquid.[4] |

Hazard Identification and Classification

2-Methylpentane-1,5-diamine is classified as a hazardous substance with multiple risk factors. It is crucial to understand these hazards before handling the chemical.

GHS Hazard Statements:

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

-

H317: May cause an allergic skin reaction.[5]

-

H290: May be corrosive to metals.[6]

Hazard Pictograms:

Quantitative Health and Safety Data

The following tables summarize the key quantitative data available for 2-Methylpentane-1,5-diamine.

Table 4.1: Toxicological Data

| Parameter | Species | Route | Value | Reference |

| LD50 (Acute Oral) | Rat | Oral | 1690 mg/kg | [5][8] |

| LD50 (Acute Dermal) | Rat | Dermal | 1870 mg/kg | [8] |

| LC50 (Acute Inhalation) | Rat | Inhalation | 4.9 mg/L (1 hr) | [8] |

| LCLo (Acute Inhalation) | Rat | Inhalation | 2900 mg/m³ (1 hr) | [2][3] |

| TCLo (Inhalation) | Rat | Inhalation | 250 mg/m³ (6H/2W-I) | [3] |

| Fish Toxicity (LC50) | Golden orfe | - | 130 mg/L (48 hr) | [6] |

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; LCLo: Lowest Published Lethal Concentration; TCLo: Lowest Published Toxic Concentration

Table 4.2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 193.0 °C at 760 mmHg | [3] |

| Flash Point | 80.6 °C (177 °F) | [3][9] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Vapor Pressure | 0.5 ± 0.3 mmHg at 25°C | [3] |

| Refractive Index | n20/D 1.459 | [9] |

| Storage Temperature | Below +30°C | [3][9] |

Experimental Protocols

Detailed experimental protocols for the specific toxicological studies on 2-Methylpentane-1,5-diamine are not publicly available. However, the data presented in safety data sheets are typically generated following internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

General Methodologies:

-

Acute Oral Toxicity (OECD 401/420/423/425): These studies involve the administration of the substance in graduated doses to groups of experimental animals (commonly rats).[10] The objective is to determine the dose that causes mortality in 50% of the test animals (LD50). Observations include mortality, clinical signs of toxicity, and body weight changes over a period, typically 14 days.[11] A gross necropsy is performed at the end of the study.[11]

-

Acute Dermal Toxicity (OECD 402): This test assesses the toxic effects following a single application of the substance to the skin of animals (e.g., rats or rabbits) for 24 hours. The skin is observed for signs of irritation, and systemic toxicity is monitored.

-

Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance, either as a gas, vapor, or aerosol, in an inhalation chamber for a defined period (typically 1-4 hours).[12] The concentration that is lethal to 50% of the animals (LC50) is determined.

-

Skin Corrosion/Irritation (OECD 404): A small amount of the substance is applied to the skin of a test animal (usually a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) over a period of time to assess the degree of irritation or corrosion.

-

Eye Corrosion/Irritation (OECD 405): The substance is applied to one eye of an experimental animal. The eye is examined for effects on the cornea, iris, and conjunctiva.

-

Ready Biodegradability (OECD 301D): This test evaluates the potential for the chemical to be biodegraded by microorganisms. The result for 2-Methylpentane-1,5-diamine indicates it is readily biodegradable.[6]

Mandatory Visualizations

Chemical Hazard Assessment Workflow

References

- 1. 1,5-Diamino-2-methylpentane MSDS/SDS | Supplier & Distributor [polic-chemical.com]

- 2. 2-Methylpentanediamine | C6H16N2 | CID 85862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,5-Diamino-2-Methylpentane | CAS#:15520-10-2 | Chemsrc [chemsrc.com]

- 4. 2-Methyl-1,5-diaminopentane | 15520-10-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. emsdiasum.com [emsdiasum.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. onebondadhesives.com [onebondadhesives.com]

- 9. echemi.com [echemi.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Toxicology Services - Enamine [enamine.net]

- 12. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to 3-Methylpentane-1,5-diamine and its Isomers

An In-depth Guide to Commercial Suppliers of 3-Methylpentane-1,5-diamine and Its Isomers for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of commercial suppliers for 3-methylpentane-1,5-diamine and its closely related and more commercially prevalent isomer, 2-methylpentane-1,5-diamine. The information is intended for researchers, scientists, and professionals in drug development to facilitate the procurement of these chemical compounds.

It is important to distinguish between two primary isomers that are often discussed in this chemical space:

-

3-Methylpentane-1,5-diamine (CAS RN: 123952-70-5): This specific isomer is listed by a select number of chemical suppliers.

-

2-Methylpentane-1,5-diamine (CAS RN: 15520-10-2): Also known as 2-methylpentamethylenediamine (MPMD), this isomer is more widely available commercially, notably under the trade name Dytek® A, manufactured by INVISTA.[1][2][3]

Due to the differences in commercial availability, this guide provides information on suppliers for both isomers to ensure comprehensive sourcing options.

Commercial Suppliers of 3-Methylpentane-1,5-diamine

The following table summarizes the commercial suppliers for 3-methylpentane-1,5-diamine (CAS RN: 123952-70-5).

| Supplier | Chemical Name Provided | CAS Number | Notes |

| Sigma-Aldrich (Merck) | 3-methylpentane-1,5-diamine | 123952-70-5 | A leading supplier for research and development quantities. |

| LEAPChem | 1,5-Diamino-3-methylpentane[4] | 123952-70-5 | A specialized supplier of fine chemicals for research and manufacturing.[4] |

Commercial Suppliers of 2-Methylpentane-1,5-diamine (Dytek® A)

The isomer 2-methylpentane-1,5-diamine (CAS RN: 15520-10-2) is more broadly available. The following table details its suppliers.

| Supplier | Chemical Name Provided | CAS Number | Notes |

| INVISTA | Dytek® A / 2-Methylpentamethylenediamine (MPMD)[1][2][3] | 15520-10-2 | Primary manufacturer of Dytek® A, used in various applications including polyamides and epoxy curing agents.[5][6] |

| Sigma-Aldrich (Merck) | 1,5-Diamino-2-methylpentane | 15520-10-2 | Offers this isomer for research and development purposes. |

| Tokyo Chemical Industry (TCI) | 2-Methyl-1,5-diaminopentane | 15520-10-2 | A global supplier of laboratory chemicals. |

| Molport | 2-methylpentane-1,5-diamine[7] | 15520-10-2 | An online marketplace for screening compounds and building blocks. |

| Dayang Chem (Hangzhou) Co.,Ltd. | 2-methylpentane-1,5-diamine[8] | 15520-10-2 | A manufacturer and supplier based in China. |

Note on Experimental Protocols and Further Data

The user's request for detailed experimental protocols and signaling pathways is beyond the scope of this guide, which focuses on the commercial sourcing of 3-methylpentane-1,5-diamine and its isomers. Such information is highly specific to the application and would require a dedicated literature review for a particular use case. Researchers are encouraged to consult scientific databases and peer-reviewed literature for protocols relevant to their work.

Logical Workflow for Chemical Procurement

For researchers and drug development professionals, the process of procuring a specific chemical like 3-methylpentane-1,5-diamine involves several key steps. The following diagram illustrates a typical workflow.

References

- 1. ulprospector.com [ulprospector.com]

- 2. Dytek - A - INVISTA - 15520-10-2 - Amines - Knowde [knowde.com]

- 3. Dytek® A | 2-Methylpentamethylenediamine (MPMD) - Dytek [dytek.invista.com]

- 4. echemi.com [echemi.com]

- 5. specialchem.com [specialchem.com]

- 6. Dytek® A Amine - INVISTA [chemicalonline.com]

- 7. 2-methylpentane-1,5-diamine | 15520-10-2 | Buy Now [molport.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Basic Reactivity of 3-Methylpentane-1,5-diamine with Isocyanates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental reactivity of 3-methylpentane-1,5-diamine, a branched aliphatic diamine, with various isocyanates. The reaction between primary amines and isocyanates is the cornerstone of polyurea chemistry, leading to the formation of materials with a wide range of properties and applications, from high-performance elastomers to coatings and adhesives. This document will delve into the core principles of this reaction, highlighting the influence of the methyl substituent on the diamine's reactivity, and provide detailed experimental protocols and characterization data.

Introduction: The Amine-Isocyanate Reaction

The reaction between a primary amine and an isocyanate group is a highly efficient and rapid nucleophilic addition reaction, forming a urea (B33335) linkage. This reaction is the basis for the synthesis of polyureas, a versatile class of polymers. The general reaction scheme is depicted below:

This reaction is typically very fast and exothermic, often proceeding to high conversion at ambient temperatures without the need for a catalyst. The rate of reaction is influenced by several factors, including the structure of the amine and the isocyanate, the solvent, and the presence of any catalysts.

3-Methylpentane-1,5-diamine: A Unique Building Block

3-Methylpentane-1,5-diamine, also known as 2-methyl-1,5-pentanediamine or by its trade name Dytek® A, is a C6 aliphatic diamine with a methyl group at the 3-position. This structural feature introduces asymmetry and steric hindrance, which significantly influences its reactivity and the properties of the resulting polymers.

Key Structural Features:

-

Two Primary Amine Groups: The molecule possesses two primary amine groups, making it a suitable monomer for step-growth polymerization with diisocyanates.

-

Methyl Branching: The methyl group at the 3-position creates steric hindrance around one of the amine groups, leading to differential reactivity between the two primary amines. The unhindered amine group is reported to be approximately 2.5 times more reactive than the hindered one.[1] This differential reactivity can be strategically utilized to control the polymerization process and the final polymer architecture.

-

Flexibility: The pentane (B18724) backbone provides flexibility to the resulting polymer chain.

Core Reactivity with Isocyanates

The reaction of 3-methylpentane-1,5-diamine with isocyanates is characterized by the rapid formation of urea linkages. The primary amine groups act as strong nucleophiles, attacking the electrophilic carbon atom of the isocyanate group.

Influence of the Methyl Group on Reactivity

The methyl substituent in 3-methylpentane-1,5-diamine plays a crucial role in its reactivity profile. The steric hindrance it imposes on the adjacent amine group leads to a noticeable difference in the reaction rates of the two primary amines. This can result in a more controlled polymerization process compared to linear diamines. The initial fast reaction of the unhindered amine is followed by the slower reaction of the hindered amine, which can influence the morphology and degree of cross-linking in the final polyurea.[2]

Reactivity with Different Isocyanates

The reactivity of 3-methylpentane-1,5-diamine will also depend on the structure of the isocyanate. Aromatic isocyanates, such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), are generally more reactive than aliphatic isocyanates like Hexamethylene Diisocyanate (HDI) due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon.

Quantitative Data Summary

While specific kinetic data for the reaction of 3-methylpentane-1,5-diamine with various isocyanates is not extensively available in the public domain, the following table summarizes typical properties of polyureas derived from this diamine and provides a comparative overview of the expected reactivity trends.

| Property | MDI-based Polyurea | TDI-based Polyurea | HDI-based Polyurea |

| Relative Reaction Rate | Very Fast | Very Fast | Fast |

| Typical Appearance | Rigid to semi-rigid solid | Rigid to semi-rigid solid | Flexible to semi-rigid solid |

| Expected Thermal Stability (TGA) | High | High | Moderate to High |

| Glass Transition Temperature (Tg) | Relatively High | High | Lower than aromatic counterparts |

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of polyureas from 3-methylpentane-1,5-diamine and a diisocyanate.

Synthesis of Polyurea via Solution Polymerization

This protocol describes a general procedure for synthesizing polyurea in a controlled laboratory setting.

Materials:

-

3-Methylpentane-1,5-diamine (purified by distillation)

-

Diisocyanate (e.g., MDI, TDI, or HDI, purified by distillation or as received)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Tetrahydrofuran (THF))

-

Nitrogen gas (high purity)

-

Methanol (for precipitation)

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser with a nitrogen inlet/outlet

-

Heating mantle with temperature controller

-

Beaker for precipitation

-

Filtration apparatus (Büchner funnel and flask)

-

Vacuum oven

Procedure:

-

Reactor Setup: Assemble a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet. Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert and anhydrous atmosphere.

-

Diamine Solution: In the reaction flask, dissolve a known amount of 3-methylpentane-1,5-diamine in the anhydrous solvent under a gentle stream of nitrogen.

-

Isocyanate Solution: In the dropping funnel, dissolve an equimolar amount of the diisocyanate in the anhydrous solvent.

-

Reaction: Slowly add the diisocyanate solution from the dropping funnel to the stirred diamine solution at room temperature. The addition rate should be controlled to manage the exothermic nature of the reaction. An ice bath can be used to maintain a constant temperature if necessary.

-

Polymerization: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete polymerization. For less reactive systems, the temperature may be raised to 50-70°C.

-

Precipitation and Washing: Pour the viscous polymer solution into a beaker containing a non-solvent, such as methanol, to precipitate the polyurea. Stir the mixture to ensure complete precipitation.

-

Isolation and Drying: Filter the precipitated polymer using a Büchner funnel and wash it several times with the non-solvent to remove any unreacted monomers and oligomers. Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Characterization Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To confirm the formation of the urea linkage and monitor the disappearance of the isocyanate group.

-

Procedure: A small sample of the dried polymer is analyzed using an FTIR spectrometer.

-

Expected Peaks:

-

Disappearance of the strong N=C=O stretching band from the isocyanate monomer (around 2250-2270 cm⁻¹).

-

Appearance of a strong C=O stretching band (Amide I) for the urea group (around 1630-1680 cm⁻¹).[1][3][4][5]

-

Appearance of an N-H bending band (Amide II) for the urea group (around 1550-1590 cm⁻¹).[1][3]

-

Presence of N-H stretching bands (around 3300-3400 cm⁻¹).[1][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed chemical structure of the polyurea.

-

Procedure: A sample of the polymer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or DMF-d₇) and analyzed by ¹H and ¹³C NMR.

-

Expected Resonances (¹H NMR):

-

Expected Resonances (¹³C NMR):

Gel Permeation Chromatography (GPC):

-

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyurea.

-

Procedure: The polymer is dissolved in a suitable solvent (e.g., DMF with LiBr) and analyzed by GPC.

Thermal Analysis (TGA and DSC):

-

Objective: To evaluate the thermal stability and phase transitions of the polyurea.

-

Thermogravimetric Analysis (TGA): Measures the weight loss of the polymer as a function of temperature, indicating its decomposition temperature.

-

Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.

Visualizations

Reaction Pathway

Caption: General reaction pathway for the formation of polyurea.

Experimental Workflow

Caption: Workflow for polyurea synthesis and characterization.

Influence of Methyl Group on Reactivity

Caption: Differential reactivity of amine groups in 3-methylpentane-1,5-diamine.

Conclusion

The reaction of 3-methylpentane-1,5-diamine with isocyanates provides a versatile route to a wide array of polyurea materials. The unique structural feature of the methyl branch imparts differential reactivity to the two primary amine groups, offering a level of control over the polymerization process that is not present in its linear counterparts. This technical guide has outlined the fundamental principles of this reaction, provided a framework for quantitative analysis, and detailed experimental protocols for synthesis and characterization. Further research into the precise kinetics of this reaction with various isocyanates will enable a more refined tuning of the resulting polymer properties for advanced applications in materials science and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aliphatic Polyamides

A Representative Study Using 1,5-Diaminopentane

Introduction

Therefore, this document provides a comprehensive set of application notes and protocols for the synthesis of aliphatic polyamides using a structurally similar and well-documented diamine, 1,5-diaminopentane (cadaverine) , as a representative monomer. These protocols and data serve as a foundational guide for researchers, scientists, and drug development professionals, offering insights into the synthesis of polyamides from aliphatic diamines. The methodologies presented can be adapted for the investigation of less common diamines such as 3-Methylpentane-1,5-diamine.

The primary method detailed here is the melt polycondensation of 1,5-diaminopentane with a dicarboxylic acid, a common and effective route for synthesizing aliphatic polyamides.

General Reaction Scheme

The fundamental reaction for the synthesis of a polyamide from a diamine and a dicarboxylic acid is a condensation polymerization, where a molecule of water is eliminated for each amide bond formed.

Caption: General reaction for polyamide synthesis.

Quantitative Data Presentation

The properties of the resulting polyamide are highly dependent on the specific monomers used and the reaction conditions. The following tables summarize typical reaction conditions and resulting polymer properties for the synthesis of polyamides from 1,5-diaminopentane and two common dicarboxylic acids: adipic acid (C6) and sebacic acid (C10).

Table 1: Typical Reaction Parameters for Melt Polycondensation

| Parameter | Value | Reference |

| Monomer Ratio (Diamine:Diacid) | 1:1 (equimolar) | |

| Initial Reaction Temperature | 180-220 °C | |

| Final Reaction Temperature | 220-260 °C | |

| Reaction Time (Atmospheric Pressure) | 1-2 hours | |

| Reaction Time (Under Vacuum) | 2-4 hours | |

| Vacuum Pressure | <1 mmHg |

Table 2: Properties of Polyamides Derived from 1,5-Diaminopentane

| Property | Polyamide from Adipic Acid (PA 5,6) | Polyamide from Sebacic Acid (PA 5,10) | Reference |

| Melting Point (Tm) | ~220-230 °C | ~180-190 °C | |

| Glass Transition Temp. (Tg) | ~50-60 °C | ~40-50 °C | General Knowledge |

| Inherent Viscosity (dL/g) | 0.8 - 1.5 | 0.7 - 1.4 | General Knowledge |

| Solubility | Soluble in strong acids (e.g., sulfuric acid, formic acid) and some phenolic solvents | Soluble in strong acids and some phenolic solvents |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of polyamides via melt polycondensation.

Protocol 1: Preparation of the Nylon Salt (Optional but Recommended)

For a precise 1:1 stoichiometry, it is often advantageous to first prepare the diamine-diacid salt.

Materials:

-

1,5-Diaminopentane

-

Adipic Acid (or other dicarboxylic acid)

-

Ethanol (or Methanol)

-

Deionized Water

Procedure:

-

Dissolve 1.0 mole of adipic acid in 1.5 L of hot ethanol.

-

In a separate beaker, dissolve 1.0 mole of 1,5-diaminopentane in 0.5 L of ethanol.

-

Slowly add the diamine solution to the stirred diacid solution.

-

A white precipitate of the nylon salt will form immediately.

-

Allow the mixture to cool to room temperature and then cool further in an ice bath to maximize precipitation.

-

Filter the white salt and wash with cold ethanol.

-

Dry the salt in a vacuum oven at 50-60 °C to a constant weight.

Protocol 2: Melt Polycondensation

Materials:

-

Nylon salt from Protocol 1 (or equimolar amounts of 1,5-diaminopentane and dicarboxylic acid)

-

Catalyst (optional, e.g., phosphoric acid, 0.1-0.5 mol%)

Apparatus:

-

A reaction vessel (e.g., a three-necked flask or a specialized polymerization reactor) equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a vacuum pump.

Procedure:

-

Charging the Reactor: Place the dried nylon salt into the reaction vessel.

-

Inert Atmosphere: Purge the system with dry, oxygen-free nitrogen for at least 30 minutes to remove any residual air. Maintain a slow, continuous nitrogen flow.

-

Heating under Nitrogen: Begin stirring and heat the reactor to a temperature of 180-220 °C. The salt will melt, and water will begin to distill off. Continue this step for 1-2 hours.

-

Applying Vacuum: Gradually reduce the pressure inside the reactor to below 1 mmHg while increasing the temperature to 220-260 °C. This helps to remove the water of condensation and drive the polymerization reaction to completion. The viscosity of the melt will increase significantly during this stage.

-

Polymerization: Continue the reaction under vacuum for 2-4 hours, or until the desired melt viscosity is achieved (indicating high molecular weight).

-

Extrusion and Cooling: Extrude the molten polymer from the reactor under nitrogen pressure into a strand and quench it in a water bath.